molecular formula C22H30N2O2 B5509931 1-(1-金刚烷基乙酰基)-4-(3-吡啶基)-4-哌啶醇

1-(1-金刚烷基乙酰基)-4-(3-吡啶基)-4-哌啶醇

货号 B5509931
分子量: 354.5 g/mol
InChI 键: RUQHRMSDINLZDC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes including the formation of adamantyl derivatives followed by their incorporation into larger, more complex molecules. For example, the synthesis of a dipeptidyl peptidase IV inhibitor involved the creation of a molecule with an adamantyl group, suggesting a potentially similar approach for 1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol (Villhauer et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds containing adamantyl groups is characterized by the adamantane skeleton's high stability and rigidity, which can influence the overall molecular conformation and potentially its biological activity. This structural rigidity is a crucial factor in the design of molecules for specific functions (Kadi et al., 2007).

Chemical Reactions and Properties

Compounds with adamantyl groups can undergo various chemical reactions, especially at functional groups attached to the adamantane core. The reactivity can be influenced by the steric bulk of the adamantyl group and its electronic properties. For example, the synthesis of 1-adamantyl derivatives by reaction with amino heterocycles demonstrates the potential for chemical modification and the introduction of new functional groups (Kazimierczuk et al., 2001).

科学研究应用

化学抑制和酶促途径

研究已经确定了选择性化学抑制剂在理解涉及细胞色素 P450 酶(对药物代谢和预测药物-药物相互作用至关重要)的代谢途径中的重要性。值得注意的是,1-(1-金刚烷基乙酰基)-4-(3-吡啶基)-4-哌啶醇等化合物可能在选择性抑制剂的开发中发挥关键作用,帮助破译参与药物代谢的特定 CYP 同工型 (Khojasteh 等,2011)

合成中的杂化催化剂

5H-吡喃并[2,3-d]嘧啶骨架的合成是药物化学中不可或缺的一部分,它已经通过使用杂化催化剂得到了显着的发展。这些催化剂,包括有机催化剂和金属催化剂,已用于一步多组分反应。1-(1-金刚烷基乙酰基)-4-(3-吡啶基)-4-哌啶醇的结构独特性可能有助于开发新的杂化催化剂,从而促进合成具有广泛应用的复杂分子 (Parmar、Vala 和 Patel,2023)

治疗神经退行性疾病的潜力

金刚烷基骨架,例如 1-(1-金刚烷基乙酰基)-4-(3-吡啶基)-4-哌啶醇中的骨架,已被发现具有针对神经退行性疾病的药理潜力。它们的构效关系表明,它们可以超越金刚烷胺和美金刚胺等知名疗法的疗效,为药理学的未来研究提供了有希望的方向 (Dembitsky、Gloriozova 和 Poroikov,2020)

增强治疗药物的生物利用度

对胡椒碱(一种与哌啶醇衍生物在结构上相关的化合物)的研究表明,它可以显着提高各种治疗药物的生物利用度。这是通过抑制药物代谢酶和增强药物吸收来实现的。了解和应用 1-(1-金刚烷基乙酰基)-4-(3-吡啶基)-4-哌啶醇的作用机制可以导致开发出提高药物疗效的新型佐剂 (Srinivasan,2007)

属性

IUPAC Name

2-(1-adamantyl)-1-(4-hydroxy-4-pyridin-3-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c25-20(14-21-11-16-8-17(12-21)10-18(9-16)13-21)24-6-3-22(26,4-7-24)19-2-1-5-23-15-19/h1-2,5,15-18,26H,3-4,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQHRMSDINLZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CN=CC=C2)O)C(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。